2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
Description
The compound 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by:
- Core structure: A pyrazolo[4,3-d]pyrimidine scaffold with a 7-oxo group.
- Substituents: A benzyl group at position 6, a methyl group at position 1, and a sulfanyl-acetamide moiety at position 3.
Properties
IUPAC Name |
2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-14-16(23)9-6-10-17(14)25-19(29)13-31-22-26-18-11-24-27(2)20(18)21(30)28(22)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUUHOYPTYZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl and methyl groups: These groups are added through alkylation reactions.
Attachment of the sulfanyl and acetamide groups: These functional groups are introduced via nucleophilic substitution reactions
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, depending on the reagents used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo-Pyrimidine Derivatives with Sulfanyl-Acetamide Moieties
Compound A: 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
| Property | Target Compound | Compound A |
|---|---|---|
| Core Substituents | 1-Methyl, 6-benzyl | 1-Ethyl, 6-(3-methoxybenzyl) |
| Acetamide Substituent | 3-Chloro-2-methylphenyl | 3-Fluorophenyl |
| Key Functional Groups | Chlorine (electron-withdrawing) | Methoxy (electron-donating) |
Comparison :
- Core Modifications : Compound A replaces the methyl group at position 1 with ethyl, increasing steric bulk, and substitutes benzyl with 3-methoxybenzyl, enhancing hydrophilicity .
- Pharmacophore Differences : The 3-fluorophenyl group in Compound A may improve metabolic stability compared to the chloro-methylphenyl group in the target compound due to fluorine’s electronegativity and smaller size .
Compound B: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
| Property | Target Compound | Compound B |
|---|---|---|
| Core Structure | Pyrazolo[4,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Substituents | Benzyl, methyl, chloro-methyl | Chromene-fluorophenyl, isopropyl |
| Functional Groups | Sulfanyl-acetamide | Benzamide, fluorinated chromene |
Comparison :
Thiazolo-Pyrimidine and Pyrrolo-Pyrimidine Analogs
Compound C: (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ()
| Property | Target Compound | Compound C |
|---|---|---|
| Core Structure | Pyrazolo-pyrimidine | Thiazolo-pyrimidine |
| Substituents | Benzyl, chloro-methylphenyl | Trimethylbenzylidene, furan |
| Functional Groups | Sulfanyl-acetamide | Cyano, diketone |
Comparison :
- The cyano group may enhance electrophilicity but reduce solubility .
Compound D: 7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide ()
| Property | Target Compound | Compound D |
|---|---|---|
| Core Structure | Pyrazolo-pyrimidine | Pyrrolo-pyrimidine |
| Substituents | Benzyl, chloro-methylphenyl | Sulfamoylphenyl, cyclopentyl |
| Functional Groups | Sulfanyl-acetamide | Carboxamide, sulfonamide |
Comparison :
- Bioactivity Potential: Compound D’s sulfonamide group may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), whereas the target compound’s chloro-methylphenyl group is more suited for hydrophobic interactions .
Physicochemical Data:
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